2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a triazoloquinazoline core fused with a thioacetamide moiety. Key structural attributes include:
- Triazolo[4,3-a]quinazoline backbone: A fused bicyclic system combining triazole and quinazoline rings, functionalized with a chlorine atom at position 7, a propyl group at position 4, and a keto group at position 3.
- Thioacetamide linker: A sulfur-containing bridge connecting the triazoloquinazoline core to an N-(2,5-difluorophenyl) substituent.
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N5O2S/c1-2-7-27-18(30)13-8-11(21)3-6-16(13)28-19(27)25-26-20(28)31-10-17(29)24-15-9-12(22)4-5-14(15)23/h3-6,8-9H,2,7,10H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASJQASDXOCPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide is a novel chemical entity belonging to the triazoloquinazoline class. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
This compound features a complex structure characterized by a triazoloquinazoline core and various functional groups that contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 445.9 g/mol. The presence of halogen substituents (chlorine and fluorine) and a thioamide group enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds within the triazoloquinazoline family possess significant anticancer properties. The mechanism of action typically involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. For instance, studies have shown that derivatives of triazoloquinazolines can effectively inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 10 | Tubulin inhibition |
| Compound B | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound C | A549 (Lung) | 12 | Cell cycle arrest |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have demonstrated that triazoloquinazoline derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antibacterial Efficacy
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Compound D | MRSA | 0.25 |
| Compound E | E. coli | 0.5 |
| Compound F | Pseudomonas aeruginosa | 1 |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial effects, this compound exhibits anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to specific structural features:
- Triazole Ring : Essential for interaction with biological targets.
- Chloro and Fluoro Substituents : Enhance lipophilicity and improve binding affinity.
- Thioamide Group : Contributes to increased reactivity and potential interactions with enzymes.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested against various cancer cell lines, revealing promising anticancer activity with IC50 values below 20 µM in several cases.
- Antimicrobial Evaluation : A set of quinazoline-triazole hybrids demonstrated superior antibacterial properties compared to traditional antibiotics in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are highlighted below, with a focus on heterocyclic cores, substituent effects, and applications:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Heterocyclic Core Diversity: The target compound’s triazoloquinazoline core distinguishes it from flumetsulam’s triazolopyrimidine and triaziflam’s triazine systems. These cores influence binding to biological targets (e.g., acetolactate synthase in herbicides) .
Substituent Effects: Halogenation: The 7-chloro and 2,5-difluorophenyl groups in the target compound may enhance membrane permeability compared to oxadixyl’s non-halogenated 2,6-dimethylphenyl group . Alkyl Chains: The 4-propyl group on the triazoloquinazoline core could increase hydrophobic interactions in target binding compared to triaziflam’s shorter fluoro-methylethyl chain .
Functional Applications :
- Flumetsulam and triaziflam are established herbicides, suggesting the target compound’s triazoloquinazoline-thioacetamide scaffold may similarly target plant-specific enzymes .
- Oxadixyl’s oxazolidinyl group correlates with antifungal activity, implying that modifications to the target compound’s linker (e.g., replacing sulfur with oxygen) might shift its application toward fungicidal uses .
Research Insights and Limitations
- Structural Analysis: X-ray diffraction studies of analogous thiadiazole-triazine derivatives (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) reveal that substituent positioning critically affects molecular packing and stability . This supports the hypothesis that the target compound’s 4-propyl and 7-chloro groups may optimize its crystallinity for formulation.
- Data Gaps : Direct pharmacological or environmental persistence data for the target compound is absent in the provided evidence. Further studies on its degradation pathways (e.g., hydroxyl radical reactivity as in ) and bioactivity are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
